4-羟基雌二醇 1-N3-腺嘌呤

描述

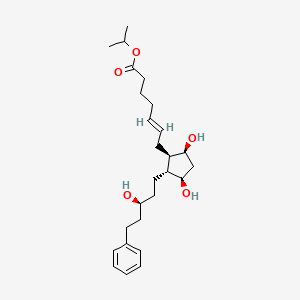

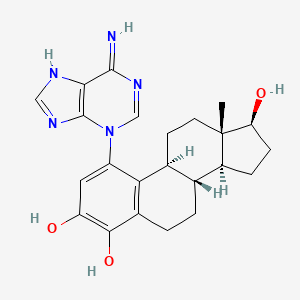

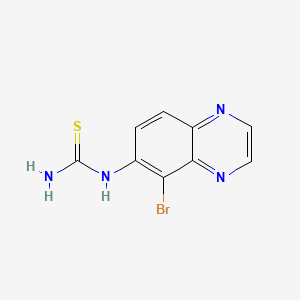

4-Hydroxy Estradiol 1-N3-Adenine is a derivative of Estradiol . Estradiol is the major estrogen secreted by the premenopausal ovary . It has a molecular formula of C23H27N5O3 . The compound has a molecular weight of 421.5 g/mol .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy Estradiol 1-N3-Adenine can be represented by its IUPAC name: (8R,9S,13S,14S,17S)-1-(6-imino-7H-purin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol . Its InChI and SMILES representations provide further details about its molecular structure .Physical And Chemical Properties Analysis

4-Hydroxy Estradiol 1-N3-Adenine has a molecular weight of 421.5 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 5 . Its Rotatable Bond Count is 1 . The Exact Mass is 421.21138974 g/mol , and the Topological Polar Surface Area is 129 Ų .科学研究应用

癌症研究

“4-羟基雌二醇 1-N3-腺嘌呤”被用于癌症研究 {svg_1}. 它在乳腺癌研究中尤其重要 {svg_2}. 雌激素致癌机制包括雌激素代谢物的基因毒性作用 {svg_3}. 这些亲电子产物与 DNA 反应形成脱嘌呤加合物 4-OHE1/E2-1-N3腺嘌呤 (4-OHE1/E2-1-N3Ade) 和 4-OHE1/E2-1-N7鸟嘌呤 (4-OHE1/E2-1-N7Gua),它们占形成的总 DNA 加合物的 99% 以上 {svg_4}.

神经学

“4-羟基雌二醇 1-N3-腺嘌呤”被发现具有神经保护作用 {svg_5}. 使用永生化小鼠海马神经元细胞作为体外模型,发现 4-羟基雌酮(一种雌酮代谢物,雌激素活性很低)在 25 种内源性雌激素代谢物中对氧化性神经毒性的保护作用最强 {svg_6}.

药物毒理学

该化合物被用于药物毒理学研究 {svg_7}. 它是一种经过认证的参考物质,用于高度准确和可靠的数据分析 {svg_8}.

合成化学

“4-羟基雌二醇 1-N3-腺嘌呤”被用于合成化学 {svg_9}. 它是一种用于下一代癌症模型的构建模块 {svg_10}.

传染病研究

该化合物也被用于传染病研究 {svg_11}. 它在 Covid-19 研究中尤其重要 {svg_12}.

稳定同位素标记

“4-羟基雌二醇 1-N3-腺嘌呤”是一种稳定同位素标记化合物 {svg_13}. 它被用于各种研究领域,包括癌症研究、神经学和传染病研究 {svg_14}.

作用机制

Target of Action

The primary targets of 4-Hydroxy Estradiol 1-N3-Adenine are neuronal cells and DNA . This compound, a metabolite of estrone, has been found to have a strong neuroprotective effect against oxidative neurotoxicity . It also reacts with DNA to form depurinating adducts .

Mode of Action

4-Hydroxy Estradiol 1-N3-Adenine interacts with its targets by increasing the cytoplasmic translocation of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor . This is achieved through SIRT1-mediated deacetylation of p53 . The compound also reacts with adenine and guanine in DNA to form depurinating adducts .

Biochemical Pathways

The main biochemical pathway affected by 4-Hydroxy Estradiol 1-N3-Adenine is estrogen 4-hydroxylation, which is the main metabolic pathway in the central nervous system . The compound’s interaction with DNA also affects numerous signaling pathways involved in neoplastic transformation .

Pharmacokinetics

It is known that estrogens, including this compound, circulate bound to sex hormone-binding globulin and albumin .

Result of Action

The result of the action of 4-Hydroxy Estradiol 1-N3-Adenine is a strong protective effect against oxidative neuronal damage . It has been found to be more effective than 17β-estradiol in protecting against oxidative neurotoxicity . The compound’s interaction with DNA leads to the formation of depurinating adducts .

Action Environment

The action of 4-Hydroxy Estradiol 1-N3-Adenine can be influenced by various environmental factors. For instance, oxidative stress, an important etiological factor in the development of neurodegenerative diseases, can enhance the neuroprotective effect of this compound . Additionally, the compound’s action can be affected by the presence of high concentrations of glutamate, an excitatory neurotransmitter that induces cellular oxidative stress .

生化分析

Biochemical Properties

4-Hydroxy Estradiol 1-N3-Adenine interacts with various enzymes, proteins, and other biomolecules. It is involved in estrogen 4-hydroxylation, which is the main metabolic pathway in the central nervous system . The compound’s interactions with these biomolecules contribute to its role in biochemical reactions .

Cellular Effects

4-Hydroxy Estradiol 1-N3-Adenine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a strong neuroprotective effect against oxidative neurotoxicity .

Molecular Mechanism

The mechanism of action of 4-Hydroxy Estradiol 1-N3-Adenine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, neuroprotection by 4-Hydroxy Estradiol 1-N3-Adenine involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .

Dosage Effects in Animal Models

The effects of 4-Hydroxy Estradiol 1-N3-Adenine vary with different dosages in animal models

Metabolic Pathways

4-Hydroxy Estradiol 1-N3-Adenine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Specifically, it is involved in estrogen 4-hydroxylation, a major metabolic pathway .

属性

IUPAC Name |

(8R,9S,13S,14S,17S)-1-(6-imino-7H-purin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-23-7-6-12-11(14(23)4-5-17(23)30)2-3-13-18(12)15(8-16(29)20(13)31)28-10-27-21(24)19-22(28)26-9-25-19/h8-12,14,17,24,29-31H,2-7H2,1H3,(H,25,26)/t11-,12+,14+,17+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJSSPVGVAZWDZ-GXPADDFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857770 | |

| Record name | (17beta)-1-(6-Amino-3H-purin-3-yl)estra-1,3,5(10)-triene-3,4,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428506-88-1 | |

| Record name | (17beta)-1-(6-Amino-3H-purin-3-yl)estra-1,3,5(10)-triene-3,4,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)

![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)